molecular formula C13H16BF3O3S B3325295 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((trifluoromethyl)thio)phenol CAS No. 2096340-17-7

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((trifluoromethyl)thio)phenol

Cat. No.: B3325295
CAS No.: 2096340-17-7
M. Wt: 320.1 g/mol
InChI Key: DBUIXVMIMKAYNA-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((trifluoromethyl)thio)phenol is a complex organic compound that features a boronate ester group and a trifluoromethylthio substituent on a phenol ring

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the boronic ester, which is a key step in many organic synthesis reactions . The protodeboronation of pinacol boronic esters, including 2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid, pinacol ester, is achieved using a radical approach .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety in the compound can be converted into a broad range of functional groups, affecting various biochemical pathways .

Pharmacokinetics

It’s important to note that the stability of boronic esters, including this compound, can pose challenges in terms of their bioavailability . Boronic esters are usually bench stable, easy to purify, and often commercially available, making them attractive for chemical transformations .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is valuable in the synthesis of various organic compounds .

Action Environment

The action of 2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid, pinacol ester can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a reaction that these compounds can undergo, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((trifluoromethyl)thio)phenol typically involves the following steps:

    Formation of the Boronate Ester Group: This can be achieved by reacting a phenol derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

    Introduction of the Trifluoromethylthio Group: This step involves the reaction of the boronate ester intermediate with a trifluoromethylthiolating reagent, such as trifluoromethylthio anion (CF3S-) generated from trifluoromethylthiolating agents like trifluoromethylsulfenyl chloride (CF3SCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((trifluoromethyl)thio)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The trifluoromethylthio group can be reduced under specific conditions.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenol derivatives.

    Substitution: Various biaryl compounds resulting from cross-coupling reactions.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((trifluoromethyl)thio)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in having a boronate ester group but lacks the trifluoromethylthio substituent.

    4-Trifluoromethylthiophenol: Contains the trifluoromethylthio group but lacks the boronate ester group.

    2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar structure but without the trifluoromethylthio group.

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((trifluoromethyl)thio)phenol is unique due to the combination of the boronate ester and trifluoromethylthio groups on the same molecule. This dual functionality allows for versatile reactivity and applications in various fields, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethylsulfanyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3S/c1-11(2)12(3,4)20-14(19-11)9-7-8(5-6-10(9)18)21-13(15,16)17/h5-7,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUIXVMIMKAYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)SC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901131685
Record name Phenol, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096340-17-7
Record name Phenol, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-[(trifluoromethyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096340-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((trifluoromethyl)thio)phenol
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